molecular formula C16H25N3 B8717628 4-(4-piperidin-1-ylpiperidin-1-yl)aniline

4-(4-piperidin-1-ylpiperidin-1-yl)aniline

Cat. No.: B8717628
M. Wt: 259.39 g/mol
InChI Key: BGWCYMGSMOHUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-piperidin-1-ylpiperidin-1-yl)aniline is an organic compound that features a benzene ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-piperidin-1-ylpiperidin-1-yl)aniline typically involves the reaction of 4-nitroaniline with piperidine under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-piperidin-1-ylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine groups can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted piperidines and aminobenzenes, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(4-piperidin-1-ylpiperidin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-piperidin-1-ylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-piperidin-1-ylpiperidin-1-yl)aniline is unique due to its dual piperidine substitution on the benzene ring, which imparts specific chemical and biological properties that are distinct from its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

4-(4-piperidin-1-ylpiperidin-1-yl)aniline

InChI

InChI=1S/C16H25N3/c17-14-4-6-15(7-5-14)19-12-8-16(9-13-19)18-10-2-1-3-11-18/h4-7,16H,1-3,8-13,17H2

InChI Key

BGWCYMGSMOHUJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-fluoro-4-nitrobenzene (1.3 mL, 12.3 mmol), triethylamine (6.0 mL; 43.0 mmol) and 4-(piperidin-1-yl)piperidine (2.36 g; 14.0 mmol) in dioxane (10 mL) was heated at reflux for 18 hr. After cooling to room temperature the mixture was concentrated under reduced pressure and the residue dissolved in DCM (150 mL). The DCM solution was washed with saturated aqueous sodium bicarbonate and brine, then dried over magnesium sulfate and concentrated under reduced pressure to produce a yellow solid. Hexanes were added and the suspension briefly sonicated. The solid was collected by filtration and washed with hexanes to give 1-(4-nitrophenyl)-4-(piperidin-1-yl)piperidine (3.05 g) as a yellow solid. A solution of 1-(4-nitrophenyl)-4-(piperidin-1-yl)piperidine (3.05 g; 10.5 mmol) in ethanol (20 mL) was hydrogenated at atmospheric pressure with 10% palladium on carbon (0.251 g) at room temperature for 17 hr. The mixture was filtered through diatomaceous earth and concentrated under reduced pressure to give 4-[4-(piperidin-1-yl)piperidin-1-yl]benzenamine (2.01 g) as a purple/pink solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.251 g
Type
catalyst
Reaction Step One

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